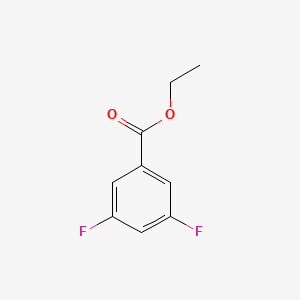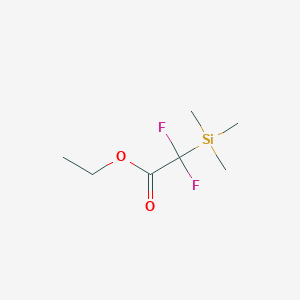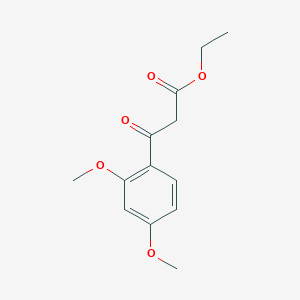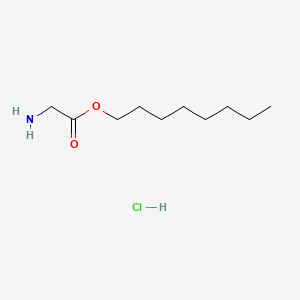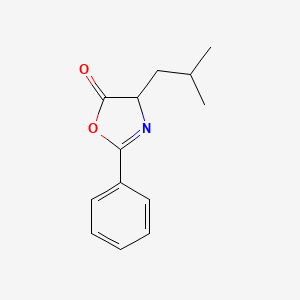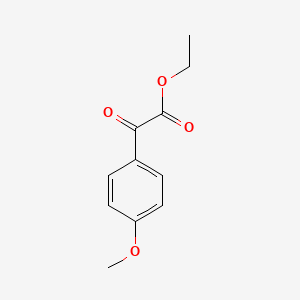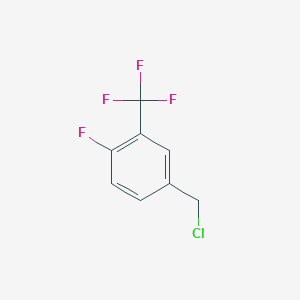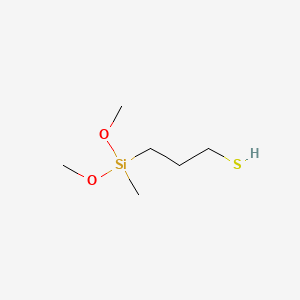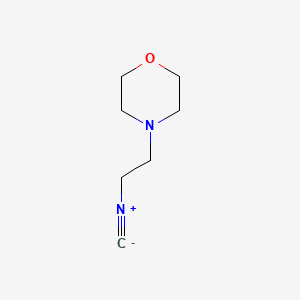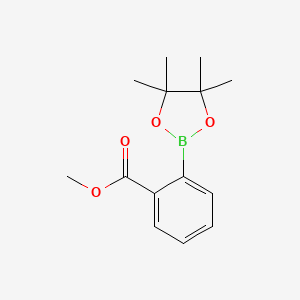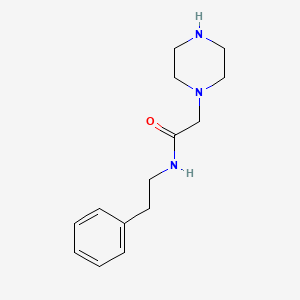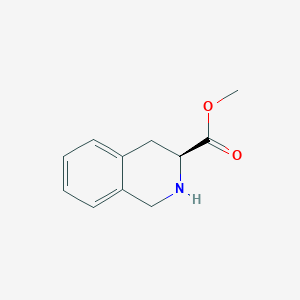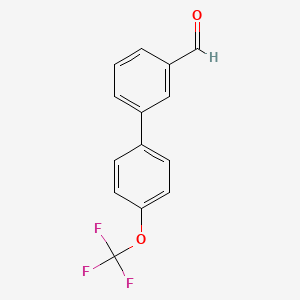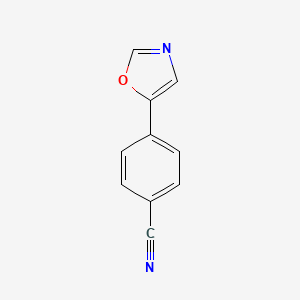
4-(1,3-Oxazol-5-yl)benzonitrile
Descripción general
Descripción
4-(1,3-Oxazol-5-yl)benzonitrile, also known as 5-Oxazolylbenzonitrile or 5-Oxazolyl-benzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a colorless solid that is soluble in organic solvents. This compound is of interest to scientists due to its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and chemical biology.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Oxazole compounds are present in various biological activities . They bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry . They play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .
-
Synthesis of New Chemical Entities
- The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
- Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
- Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
-
Antibacterial and Antifungal Activities
- Oxazole derivatives have been found to exhibit various biological activities such as antibacterial and antifungal .
- Different oxazole derivatives play a vital role in the production of drugs that exhibit these activities .
- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
-
Antidiabetic Activity
- Oxazole derivatives have been found to exhibit antidiabetic activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Anticancer Activity
- Oxazole derivatives have been found to exhibit anticancer activity .
- For instance, a β-Carboline-3-(4-benzylidene) derivative showed effective growth inhibition (IC 50 values) and cytostatic activity, with IC 100 values of 15.50, 56.83, 64.17 and 112.42 μM for glioma (U251), ovarian (OVCAR-03), prostate (PC-3) and melanoma (UACC-62) human cell lines, respectively .
-
Anti-Inflammatory Activity
- Oxazole derivatives have been found to exhibit anti-inflammatory activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Antiviral Activity
- Oxazole derivatives have been found to exhibit antiviral activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Anti-Tubercular Activity
- Oxazole derivatives have been found to exhibit anti-tubercular activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Anti-Parasitic Activity
- Oxazole derivatives have been found to exhibit anti-parasitic activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Anti-Obesity Activity
- Oxazole derivatives have been found to exhibit anti-obesity activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
-
Antioxidant Activity
- Oxazole derivatives have been found to exhibit antioxidant activity .
- These compounds are becoming a significant heterocyclic nucleus in the field of medicinal chemistry .
- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Propiedades
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzonitrile | |
CAS RN |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

